molecular formula C9H13NO3 B1372524 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid CAS No. 90643-64-4

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1372524
CAS RN: 90643-64-4
M. Wt: 183.2 g/mol
InChI Key: UKBDFVBVJCUFQV-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid” is an organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “tert-butyl” and “methyl” groups are common in organic chemistry and refer to specific arrangements of carbon and hydrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol or its derivatives . Isoxazole rings can be formed through several methods, including 1,3-dipolar cycloaddition or condensation of hydroxylamines with α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylic acid group and the electron-donating tert-butyl and methyl groups . The isoxazole ring is a site of potential reactivity, especially under conditions that can open the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl groups are generally nonpolar and may increase the hydrophobicity of the compound .

Scientific Research Applications

  • Chiral Auxiliary and Dipeptide Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary in dipeptide synthesis. This compound has shown effectiveness in preparing enantiomerically pure acids and in Michael additions with high selectivities (Studer, Hintermann, & Seebach, 1995).

  • Metabolism Study : Another compound, 3,5-di-tert.-butyl-4-hydroxytoluene, has been studied for its metabolism in rats and humans, revealing significant differences in excretion between the two species (Daniel, Gage, & Jones, 1968).

  • Steric Effects on Acidity : The structure and ionization of 2-tert-butylbenzoic acid have been explored, highlighting how steric inhibition of resonance affects acidity (Böhm & Exner, 2001).

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides demonstrates an approach for synthesizing pyrazole-4-carboxylic acids (Iminov et al., 2015).

  • Neuroexcitant Analogues Synthesis : Isoxazole amino acids, including derivatives of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid, have been synthesized for use as neuroexcitants (Pajouhesh & Curry, 1998).

  • Chemical Reactivity Studies : Various chemical reactivity studies involving isoxazole derivatives, including oxidation processes and crystal structure analyses, have been conducted to understand the properties and potential applications of these compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if this compound were used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical, handling “3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has pharmaceutical properties, future research could involve further drug development and clinical trials. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .

properties

IUPAC Name

3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(10-13-5)9(2,3)4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBDFVBVJCUFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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